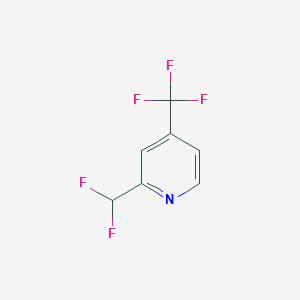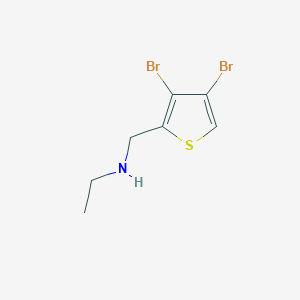
2-(Difluoromethyl)-4-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)-4-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of chemistry and industry. The presence of both difluoromethyl and trifluoromethyl groups in its structure imparts unique chemical properties, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-4-(trifluoromethyl)pyridine typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a pyridine ring. One common method is the radical difluoromethylation and trifluoromethylation of pyridine derivatives. This process often employs reagents such as difluoromethyl bromide and trifluoromethyl iodide under radical conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability of the synthesis .
化学反応の分析
Types of Reactions
2-(Difluoromethyl)-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated pyridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
科学的研究の応用
2-(Difluoromethyl)-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is a valuable building block in the design of pharmaceuticals, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound finds applications in the production of agrochemicals and materials with unique properties
作用機序
The mechanism of action of 2-(Difluoromethyl)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, thereby modulating their activity. The compound can inhibit quorum sensing in bacteria, making it a potential candidate for antimicrobial agents .
類似化合物との比較
Similar Compounds
2-Difluoromethylpyridine: Similar in structure but lacks the trifluoromethyl group.
4-Trifluoromethylpyridine: Contains only the trifluoromethyl group without the difluoromethyl group.
Uniqueness
2-(Difluoromethyl)-4-(trifluoromethyl)pyridine is unique due to the simultaneous presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This dual substitution enhances its versatility in various chemical transformations and applications .
特性
分子式 |
C7H4F5N |
|---|---|
分子量 |
197.10 g/mol |
IUPAC名 |
2-(difluoromethyl)-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4F5N/c8-6(9)5-3-4(1-2-13-5)7(10,11)12/h1-3,6H |
InChIキー |
BXQADZOCRWPRAD-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1C(F)(F)F)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13015257.png)












